molecular formula C12H18 B165221 1,3-Diisopropylbenzene CAS No. 99-62-7

1,3-Diisopropylbenzene

Cat. No. B165221
CAS RN: 99-62-7
M. Wt: 162.27 g/mol
InChI Key: UNEATYXSUBPPKP-UHFFFAOYSA-N
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Description

1,3-Diisopropylbenzene is an alkylbenzene . It is an aromatic hydrocarbon with the formula C6H4(CHMe2)2 . This colorless liquid is one of three isomeric diisopropylbenzenes .


Synthesis Analysis

1,3-Diisopropylbenzene is prepared by thermal isomerization of 1,4-diisopropylbenzene over a solid acid catalyst . It undergoes anodic oxidation in methanol to yield a dimethoxy-functionalized product .


Molecular Structure Analysis

The molecular formula of 1,3-Diisopropylbenzene is C12H18 . The IUPAC name is 1,3-di(propan-2-yl)benzene . The InChI is InChI=1S/C12H18/c1-9(2)11-6-5-7-12(8-11)10(3)4/h5-10H,1-4H3 and the SMILES is CC©C1=CC(=CC=C1)C©C .


Chemical Reactions Analysis

1,3-Diisopropylbenzene undergoes side chain modification by oxidation, dehydrogenation, and bromination . It is the principal industrial precursor to resorcinol via the Hock rearrangement .


Physical And Chemical Properties Analysis

1,3-Diisopropylbenzene is a colorless liquid . It has a molar mass of 162.276 g/mol . The density is 0.8559 . It has a melting point of -63 °C and a boiling point of 203 °C . Its solubility in water is 0.0425 g/L .

Scientific Research Applications

Application 1: Thermophysical Property Data Analysis

  • Scientific Field : Physical Chemistry
  • Summary of the Application : 1,3-Diisopropylbenzene is used in the analysis of thermophysical property data. This involves studying the properties of the compound under various conditions .
  • Methods of Application : The data for this application were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
  • Results or Outcomes : The analysis provides critically evaluated recommendations for various properties of the compound, such as triple point temperature, normal boiling temperature, critical temperature, and critical pressure .

Application 2: Synthesis of Benzene-1,3,5-triphosphonic Acid

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 1,3-Diisopropylbenzene is used in the synthesis of benzene-1,3,5-triphosphonic acid .
  • Results or Outcomes : The outcome of this application is the production of benzene-1,3,5-triphosphonic acid .

Application 3: Organometallic Chemistry

  • Scientific Field : Organometallic Chemistry
  • Summary of the Application : 2-Bromo-1,3-diisopropylbenzene, a derivative of 1,3-Diisopropylbenzene, has been utilized in the field of organometallic chemistry.
  • Methods of Application : It undergoes reactions with Grignard compounds to form monoarylated bromopyridines, which are further used in Pd-catalyzed aryl amination reactions.
  • Results or Outcomes : The outcome of this application is the formation of monoarylated bromopyridines.

Application 4: Consumer Printing Inks

  • Scientific Field : Printing Technology
  • Summary of the Application : 1,3-Diisopropylbenzene is used in the formulation of consumer printing inks .
  • Results or Outcomes : The outcome of this application is the production of consumer printing inks .

Application 5: Personal Care Ingredients

  • Scientific Field : Cosmetology
  • Summary of the Application : 1,3-Diisopropylbenzene is used as an ingredient in personal care products .
  • Results or Outcomes : The outcome of this application is the production of personal care products .

Application 6: Process Solvents

  • Scientific Field : Industrial Chemistry
  • Summary of the Application : 1,3-Diisopropylbenzene is used as a process solvent in various industrial processes .
  • Results or Outcomes : The outcome of this application is the facilitation of various industrial processes .

Application 7: Graphic Arts

  • Scientific Field : Graphic Design
  • Summary of the Application : 1,3-Diisopropylbenzene is used in the field of graphic arts .
  • Results or Outcomes : The outcome of this application is the production of various graphic art materials .

Application 8: Intermediates

  • Scientific Field : Industrial Chemistry
  • Summary of the Application : 1,3-Diisopropylbenzene is used as an intermediate in various chemical reactions .
  • Results or Outcomes : The outcome of this application is the facilitation of various chemical reactions .

Application 9: Peroxides

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 1,3-Diisopropylbenzene is used in the production of peroxides .
  • Results or Outcomes : The outcome of this application is the production of peroxides .

Safety And Hazards

1,3-Diisopropylbenzene is combustible . It can cause skin and eye irritation . Inhalation can cause headache, narcosis, and unconsciousness . Ingestion can be moderately to severely toxic .

Relevant Papers The papers retrieved discuss the synthesis, properties, and applications of 1,3-Diisopropylbenzene . They provide valuable insights into the compound’s chemical behavior and potential uses.

properties

IUPAC Name

1,3-di(propan-2-yl)benzene
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InChI

InChI=1S/C12H18/c1-9(2)11-6-5-7-12(8-11)10(3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UNEATYXSUBPPKP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H18
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DSSTOX Substance ID

DTXSID8026640
Record name 1,3-Diisopropylbenzene
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Molecular Weight

162.27 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Colorless liquid; [HSDB]
Record name Benzene, 1,3-bis(1-methylethyl)-
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Boiling Point

203.2 °C @ 760 MM HG
Record name 1,3-DIISOPROPYLBENZENE
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Solubility

INSOL IN WATER, Sol in all proportions of alcohol, ether, acetone, benzene., 0.0425 mg/mL at 25 °C
Record name 1,3-DIISOPROPYLBENZENE
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Record name 1,3-Diisopropylbenzene
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Density

0.8559 @ 20 °C/4 °C
Record name 1,3-DIISOPROPYLBENZENE
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Vapor Pressure

0.39 [mmHg], 1 mm Hg at 34.7 °C
Record name 1,3-Diisopropylbenzene
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Product Name

1,3-Diisopropylbenzene

Color/Form

COLORLESS LIQ

CAS RN

99-62-7
Record name 1,3-Diisopropylbenzene
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Melting Point

-61 °C, -63.7 °C
Record name 1,3-DIISOPROPYLBENZENE
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Record name 1,3-Diisopropylbenzene
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Synthesis routes and methods I

Procedure details

By well-known processes, diisopropylbenzene (DIPB) is oxidized to produce, among other products, the dihydroperoxides (DHP) and hydroxyhydroperoxides (HHP) of diisopropylbenzene, for the preparation of resorcinol. Almost all acid-catalyzed decompositions of m-DHP to resorcinol require the use of pure m-DHP. For example, U.S. Pat. No. 3,928,469 disclosed that a crude hydroperoxide mixture which is obtained from the oxidation product of m-diisopropylbenzene, and which has a composition consisting of 72% m-DHP, 20% m-HHP, and 8% others, is cleaved in a usual manner, using a mineral acid catalyst, to give only a low cleavage yield of about 70 to 73% resorcinol based on moles m-DHP used. Yet, there is no practical way to make pure DHP by the hydroperoxidation of m-DIPB and there is no economical way to separate HHP and other products from the hydroperoxidation product to obtain pure DHP.
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[Compound]
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dihydroperoxides
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Name
hydroxyhydroperoxides
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m-DHP
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m-DHP
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Synthesis routes and methods II

Procedure details

In accordance with one preferred embodiment of the present invention, there is provided a process for the preparation of resorcin comprising contacting impure meta-diisopropylbenzene dihydroperoxide obtained by liquid phase air oxidation of meta-diisopropylbenzene and/or meta-diisopropylbenzene monohydroperoxide, with a synthetic silica-alumina catalyst having a silica content of 60 to 95% by weight and a specific surface area of at least 100 m2 /g, under refluxing conditions in a mixed solvent of a ketone and an aromatic hydrocarbon containing 0.3 to 1.0% by weight of water based on the total starting mixture.
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Synthesis routes and methods III

Procedure details

The raw material liquid for oxidation usually contains 20 to 60% by weight of m-diisopropylbenzene monohydroperoxide and 10 to 40% by weight of m-diisopropylbenzene. As usual reaction conditions, a temperature of 70 to 110° C., a pressure of 0 to 1 MPaG, a residence time of about 0.01 to 50 hours and the like are illustrated. As an apparatus used in the oxidation step, for example, a flowing type or batch type reaction vessel or reaction column can be listed. The oxidation reaction mixture obtained in the oxidation step usually contains 3 to 30% by weight of m-diisopropylbenzene dihydroperoxide and 20 to 60% by weight of m-diisopropylbenzene monohydroperoxide and 35% by weight or less of m-diisopropylbenzene.
[Compound]
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raw material
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0 (± 1) mol
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m-diisopropylbenzene monohydroperoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
816
Citations
MA Bohn, G Hilt, P Bolze, C Gürtler - ChemSusChem, 2010 - Wiley Online Library
The anodic oxidation of 1,3‐diisopropylbenzene in methanol gave exclusively the desired dimethoxy‐functionalized product in excellent yield when potassium bromate was utilized as …
SF Zaman, KF Loughlin… - Industrial & Engineering …, 2015 - ACS Publications
The kinetics of desorption of 1,3-diisopropylbenzene and 1,3,5-triisopropylbenzene in FCC catalyst pellets is reported employing the ZLC method as the measurement device. 20% by …
Number of citations: 14 pubs.acs.org
S Xu, C Huang, J Zhang, J Liu, B Chen - Korean journal of chemical …, 2009 - Springer
Peroxidation of alkylaromatics is the key step in the synthesis of phenols. Different imidazolium ionic liquids were investigated for the oxidation of cumene. The selectivity of cumene …
Number of citations: 14 link.springer.com
SF Zaman, KF Loughlin… - Industrial & engineering …, 2005 - ACS Publications
The kinetics of desorption of 1,3-diisopropylbenzene and 1,3,5-triisopropylbenzene from 0.9-μm NaY-zeolite crystals by the zero-length-column (ZLC) technique are reported. Both …
Number of citations: 11 pubs.acs.org
YS Yu, P Dubois, R Jérôme, P Teyssié - Macromolecules, 1996 - ACS Publications
Kinetics of the addition of s-butyllithium (s-BuLi) to 1,3-diisopropenylbenzene (1,3-DIB) has been studied, and the activation energy has been found to be 17.5 kcal/mol. Addition of s-…
Number of citations: 48 pubs.acs.org
CY Chen, SI Zones, AW Burton, SA Elomari… - Studies in surface …, 2007 - Elsevier
Isomerization and disproportionation of 1,3-diisopropylbenzene were studied over a series of zeolites and established as a new catalytic test reaction to characterize the effective pore …
Number of citations: 4 www.sciencedirect.com
A Newton - Journal of the American Chemical Society, 1943 - ACS Publications
A study of the nitration of five polyisopro-pylbenzenes is described together with the con-version of the nitro derivativesto amines and meta nitration of the amines. 2. With acetyl nitrate …
Number of citations: 17 pubs.acs.org
SH Hsiao, HY Chang - Journal of Polymer Research, 1995 - Springer
The interfacial polycondensation technique was used for the preparation of polyarylates and brominated polyarylates. Polyarylates and brominated polyarylates were prepared by …
Number of citations: 13 link.springer.com
CP Yang, YP Chen, EM Woo, SH Li - Polymer journal, 2006 - nature.com
A fluorine-containing crystalline diamine, α, α′-bis [4-(4-amino-2-trifluoromethylphenoxy) phenyl]-1, 3-diisopropylbenzene (II), was prepared through nucleophilic substitution reaction …
Number of citations: 14 www.nature.com
H Gao, Q Wu, SW Ng - Acta Crystallographica Section E: Structure …, 2004 - scripts.iucr.org
The ortho-disubstituted aromatic ring in the title compound, C27H32N2, is twisted by 76.1 (1) with respect to the isopropyl-substituted ring and by 89.3 (1) with respect to the methyl-…
Number of citations: 3 scripts.iucr.org

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